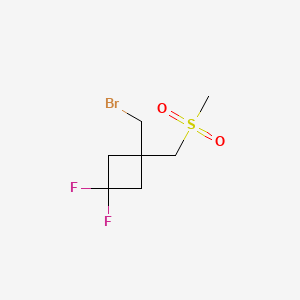
1-(Bromomethyl)-3,3-difluoro-1-(methanesulfonylmethyl)cyclobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)-3,3-difluoro-1-(methanesulfonylmethyl)cyclobutane is an organic compound with the molecular formula C7H11BrF2O2S It is a cyclobutane derivative featuring bromomethyl, difluoromethyl, and methanesulfonylmethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-3,3-difluoro-1-(methanesulfonylmethyl)cyclobutane typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of specific catalysts and reagents to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and quality of the compound .
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-3,3-difluoro-1-(methanesulfonylmethyl)cyclobutane can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its functional groups and overall reactivity.
Elimination Reactions: The presence of halogen and sulfonyl groups can facilitate elimination reactions, resulting in the formation of alkenes or other unsaturated compounds.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, nucleophilic substitution can yield various substituted cyclobutane derivatives, while oxidation may produce sulfonyl-containing compounds .
Scientific Research Applications
1-(Bromomethyl)-3,3-difluoro-1-(methanesulfonylmethyl)cyclobutane has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules, enabling the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound can be used in the design of bioactive molecules, such as enzyme inhibitors or receptor ligands, for studying biological processes and developing therapeutic agents.
Medicine: Its derivatives may exhibit pharmacological properties, making it a potential candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-3,3-difluoro-1-(methanesulfonylmethyl)cyclobutane involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules or other substrates. The difluoromethyl and methanesulfonylmethyl groups can influence the compound’s reactivity and binding affinity, modulating its overall biological and chemical activity .
Comparison with Similar Compounds
Similar Compounds
1-(Bromomethyl)-1-(methanesulfonylmethyl)cyclobutane: Lacks the difluoromethyl group, resulting in different reactivity and applications.
1-(Bromomethyl)-1-(difluoromethyl)cyclobutane:
1-(Difluoromethyl)-1-(methanesulfonylmethyl)cyclobutane: Lacks the bromomethyl group, leading to variations in its reactivity and applications.
Uniqueness
1-(Bromomethyl)-3,3-difluoro-1-(methanesulfonylmethyl)cyclobutane is unique due to the presence of all three functional groups, which confer distinct reactivity and versatility. This combination of substituents allows for a wide range of chemical transformations and applications, making it a valuable compound in scientific research and industrial processes .
Properties
Molecular Formula |
C7H11BrF2O2S |
|---|---|
Molecular Weight |
277.13 g/mol |
IUPAC Name |
1-(bromomethyl)-3,3-difluoro-1-(methylsulfonylmethyl)cyclobutane |
InChI |
InChI=1S/C7H11BrF2O2S/c1-13(11,12)5-6(4-8)2-7(9,10)3-6/h2-5H2,1H3 |
InChI Key |
PZWBQZKTDGKIIK-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CC1(CC(C1)(F)F)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


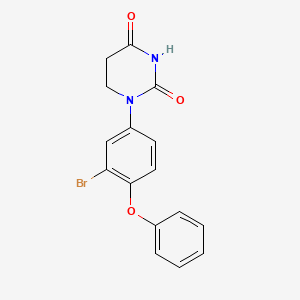
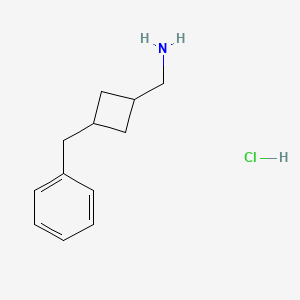
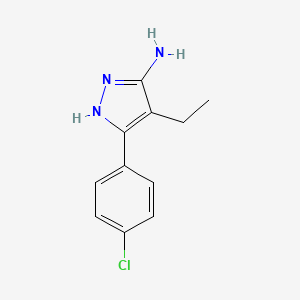
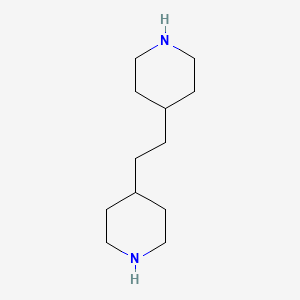
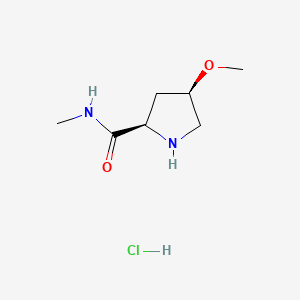

![5-[3-[3-Aminopropyl(methyl)amino]propylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13492454.png)

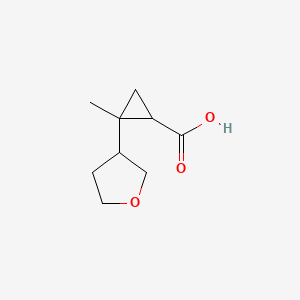
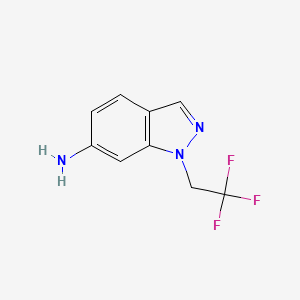
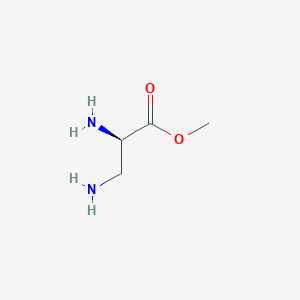
![8-Aza-5-silaspiro[4.5]decane hydrochloride](/img/structure/B13492487.png)

![ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B13492508.png)
